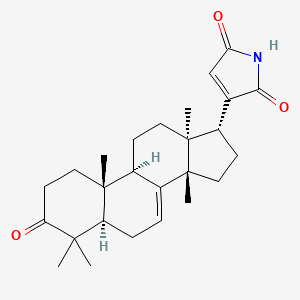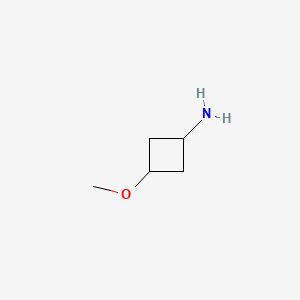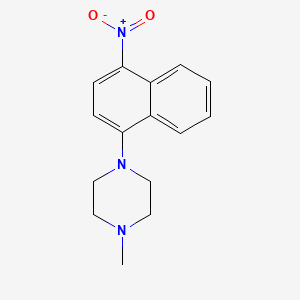
trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
(±)-trans-4-Hydroxy-2-hexenal-5,5,6,6,6-dd5 Dimethyl Acetal is the deuterium labeled (±)-trans-4-Hydroxy-2-hexenal Dimethyl Acetal . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular weight of (±)-trans-4-Hydroxy-2-hexenal-5,5,6,6,6-dd5 Dimethyl Acetal is 165.24 . The formula is C8H11D5O3 . The structure can be represented by the SMILES string [2H]C([2H])([2H])C([2H])([2H])C(O)/C=C/C(OC)OC .Chemical Reactions Analysis
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the compound could participate in various chemical reactions, particularly those involving deuterium.Physical And Chemical Properties Analysis
The compound is stable if stored under recommended conditions .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-4-Hydroxy-2-hexenal-d5 DiMethyl Acetal involves the protection of the hydroxyl group of trans-4-Hydroxy-2-hexenal with a dimethyl acetal group. The deuterium labeling is achieved by using deuterated methanol as a solvent during the protection step. The protected aldehyde is then subjected to deprotection to obtain the desired product.", "Starting Materials": [ "trans-4-Hydroxy-2-hexenal", "Deuterated methanol", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Protection of trans-4-Hydroxy-2-hexenal with dimethyl acetal", "The reaction is carried out by adding trans-4-Hydroxy-2-hexenal to deuterated methanol in the presence of acetic anhydride and pyridine. The mixture is stirred at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain the protected aldehyde.", "Step 2: Deprotection of the protected aldehyde", "The protected aldehyde is dissolved in methanesulfonic acid and stirred at room temperature for 2 hours. The reaction mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the desired product, trans-4-Hydroxy-2-hexenal-d5 DiMethyl Acetal." ] } | |
Número CAS |
1219806-40-2 |
Nombre del producto |
trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal |
Fórmula molecular |
C8H11D5O3 |
Peso molecular |
165.2416489 |
Sinónimos |
trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)


![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)
